molecular formula C18H19ClN4O2 B2728152 3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1235009-51-4

3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2728152
CAS No.: 1235009-51-4
M. Wt: 358.83
InChI Key: ZHZVZPZPVQAUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorophenyl group, a pyrazolyl ethyl chain, and an isoxazole carboxamide moiety

Scientific Research Applications

3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies investigating its potential as a bioactive agent, including its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It finds use in the development of new materials, agrochemicals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazole structure, followed by the introduction of the chlorophenyl group and the pyrazolyl ethyl chain. Key reagents and catalysts are employed at each step to ensure high yield and purity of the final product. Common reaction conditions include controlled temperatures, specific solvents, and precise pH levels to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required quantity, cost-effectiveness, and environmental considerations. Industrial synthesis often employs advanced techniques like automated reactors and real-time monitoring to optimize reaction conditions and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may yield amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide shares structural similarities with other compounds containing isoxazole, pyrazole, or chlorophenyl groups.
  • Examples include 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide and N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications and a promising candidate for further exploration in various scientific fields.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-11-10-12(2)23(21-11)9-8-20-18(24)16-13(3)25-22-17(16)14-6-4-5-7-15(14)19/h4-7,10H,8-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZVZPZPVQAUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.